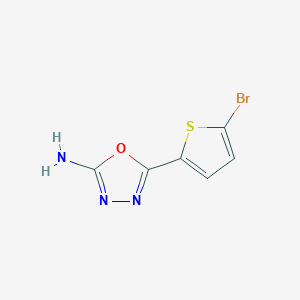

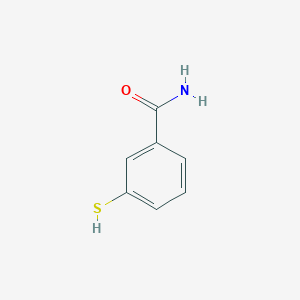

3-Sulfanylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

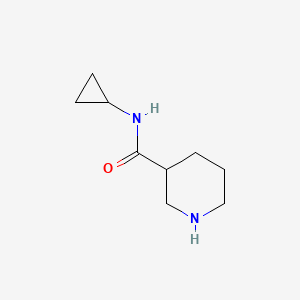

The synthesis of 3-sulfanylbenzamide and its derivatives has been explored through various methods. One approach involves the palladium/copper-catalyzed cross-coupling of N,N-dialkyl-ortho-iodoanilines with terminal alkynes, followed by electrophilic cyclization to yield 3-sulfenylindoles, which can be further oxidized to 3-sulfonyl- and 3-sulfinylindoles . Another method utilizes iron-catalyzed thiol alkylation with N-Cbz azetidinols to produce 3-aryl-3-sulfanyl azetidines, demonstrating the potential for these compounds in drug discovery . Additionally, a chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogues has been developed, offering increased selectivity and yields between 65 and 99% . A synthetic process for 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has also been reported, with high yields achieved through acylation and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structures of 3-sulfanylbenzamide derivatives are characterized by the presence of a sulfanyl group attached to the benzamide moiety. The synthesis of these compounds often involves the formation of intermediate structures such as N,N-dialkyl-ortho-(1-alkynyl)anilines, which are then cyclized to form the final sulfenylindole structures . The azetidine sulfides produced by thiol alkylation are characterized by a small ring structure with a sulfanyl group at the 3-position .

Chemical Reactions Analysis

The chemical reactivity of 3-sulfanylbenzamide derivatives is highlighted by their ability to undergo further transformations. For instance, 3-sulfenylindoles can be oxidized to form sulfonyl and sulfinyl derivatives . The azetidine sulfides synthesized from azetidinols can participate in further reactions, indicating their versatility in chemical synthesis and potential applications in drug development . The chemoselective synthesis of m-sulfamoylbenzamide analogues suggests that these compounds can be selectively functionalized, expanding their utility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-sulfanylbenzamide derivatives are influenced by their molecular structure and substituents. The presence of the sulfanyl group contributes to the chemical reactivity of these compounds, as seen in the synthesis of various indole and azetidine derivatives . The chemoselective synthesis process for m-sulfamoylbenzamide analogues indicates that these compounds can be synthesized with high purity and yield, which is essential for their application in drug design . The optimized conditions for the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, such as the use of Raney Ni catalyst and specific reaction temperatures, suggest that the physical properties of these compounds can be finely tuned .

Orientations Futures

The future of synthetic chemistry, including the synthesis of compounds like 3-Sulfanylbenzamide, is expected to focus on improving synthetic efficiencies and making processes more environmentally friendly . The ability improvement of synthesis and the application enhancement of synthesis are two major future directions in synthetic chemistry .

Propriétés

IUPAC Name |

3-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLGULXZAWKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592833 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Sulfanylbenzamide | |

CAS RN |

569339-15-7 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

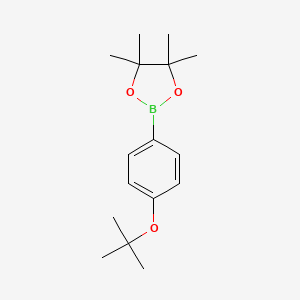

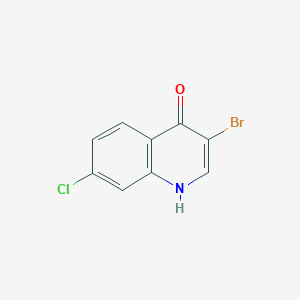

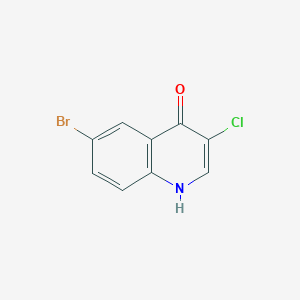

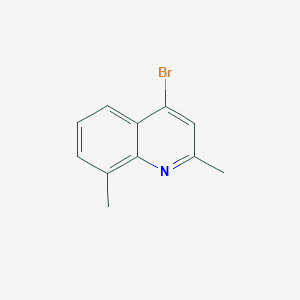

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.